

Rhodamine 700: A Technical Guide to its Photophysical Properties

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Compound of Interest

Compound Name: Rhodamine 700

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This technical guide provides an in-depth overview of the core photophysical properties of **Rhodamine 700**, a near-infrared fluorescent dye with applications in laser technology and mitochondrial staining. Due to the limited availability of comprehensive published data on its quantum yield and molar extinction coefficient, this guide also furnishes detailed experimental protocols for their determination, empowering researchers to characterize this fluorophore for their specific applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Rhodamine 700** and a related compound. It is important to note that definitive values for the quantum yield and molar extinction coefficient of **Rhodamine 700** are not consistently reported in readily accessible literature.

Table 1: Spectral Properties of **Rhodamine 700** Perchlorate

Property	Wavelength (nm)	Solvent
Absorption Maximum	647	Methanol
Fluorescence Maximum	673	Methanol
Absorption Maximum	652	Methanol/Water (7/3)
Lasing Range	710-750	Methanol
Lasing Range	707-760	Methanol/Water (7/3)
Lasing Range	716-754	Methanol
Lasing Range	730-818	DMSO

Data sourced from commercial supplier information.

Table 2: Molar Absorptivity of a Structurally Related Rhodamine Dye

Compound	Molar Absorptivity (ϵ) at λ_{max}	Solvent
Rhodamine 640 Perchlorate	$10.50 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ (at 567 nm)	Not Specified

Disclaimer: This value is for a related compound, Rhodamine 640, and should be used with caution as a rough estimate for **Rhodamine 700**.[\[1\]](#)

Experimental Protocols

Given the scarcity of published quantum yield and extinction coefficient values for **Rhodamine 700**, the following detailed protocols provide a framework for their experimental determination. These protocols are based on established methods for characterizing fluorescent dyes.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample (**Rhodamine 700**) to that of a standard with a known quantum yield.

1. Materials and Equipment:

- Spectrofluorometer with a corrected emission spectrum feature.
- UV-Vis Spectrophotometer.
- Quartz cuvettes (1 cm path length).
- **Rhodamine 700**.
- A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized near-infrared dye).
- Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Protocol:

- Prepare Stock Solutions: Prepare stock solutions of both **Rhodamine 700** and the fluorescence standard in the chosen solvent.
- Prepare Dilutions for Absorbance Measurement: From the stock solutions, prepare a series of dilutions for both the sample and the standard.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Record Fluorescence Spectra:
 - Excite the sample and standard solutions at the same wavelength.
 - Record the corrected fluorescence emission spectra over the entire emission range for both the sample and the standard.

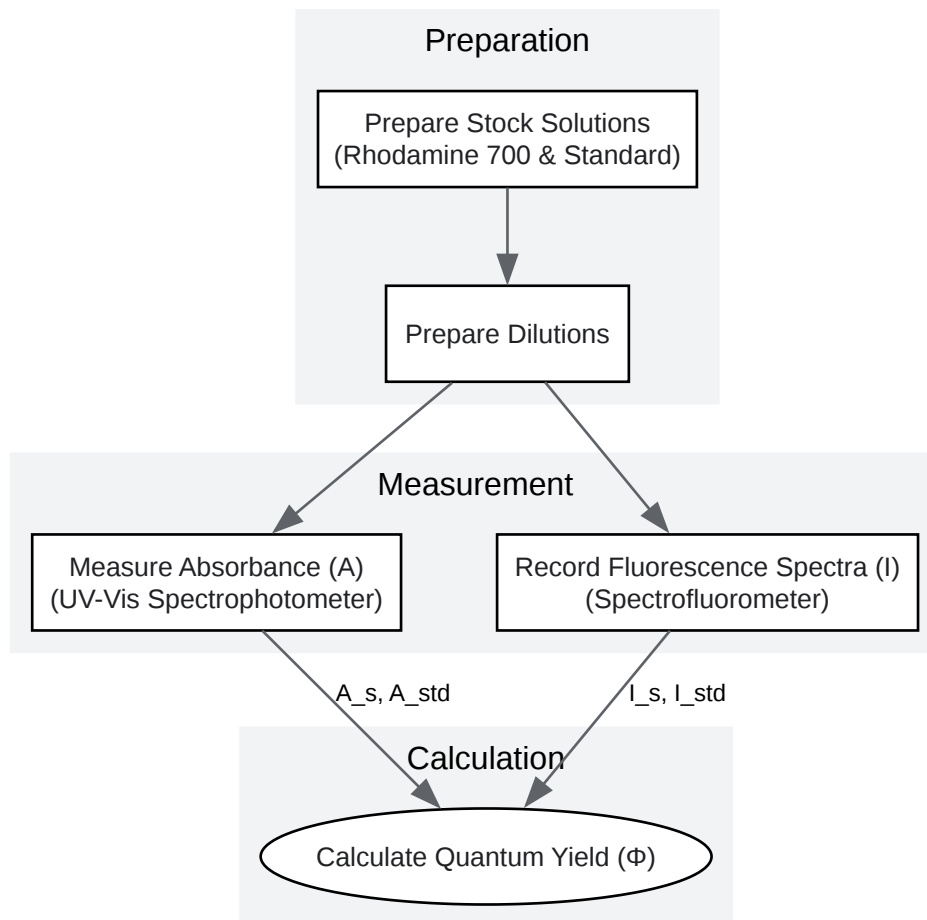
- Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

$$\Phi_s = \Phi_{std} * (I_s / I_{std}) * (A_{std} / A_s) * (\eta_s^2 / \eta_{std}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- I_s and I_{std} are the integrated fluorescence intensities of the sample and standard, respectively.
- A_s and A_{std} are the absorbances of the sample and standard at the excitation wavelength, respectively.
- η_s and η_{std} are the refractive indices of the sample and standard solutions (if different solvents are used).

Workflow for Relative Quantum Yield Determination



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Caption: Experimental workflow for determining relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

1. Materials and Equipment:

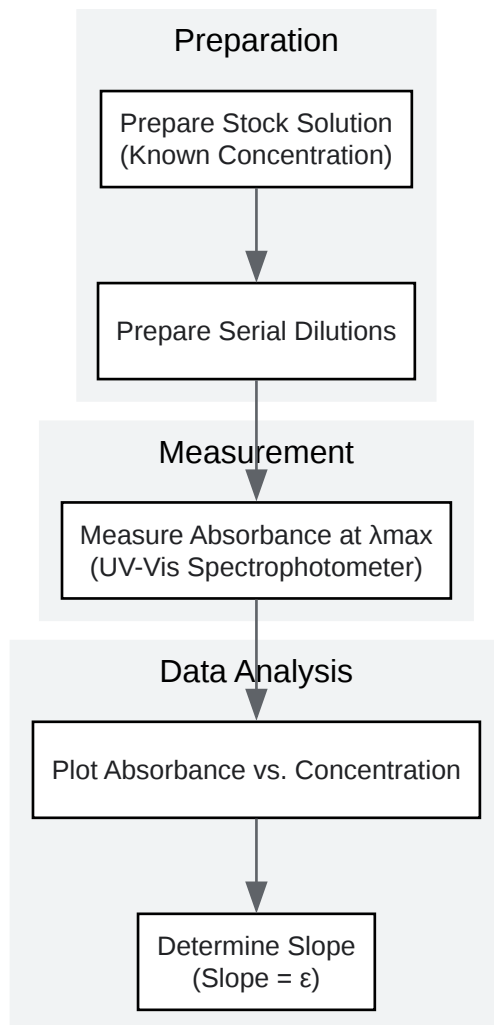
- UV-Vis Spectrophotometer.
- Analytical balance.

- Volumetric flasks and pipettes.
- Quartz cuvettes (1 cm path length).
- **Rhodamine 700**.
- Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Protocol:

- **Prepare a Stock Solution:** Accurately weigh a known mass of **Rhodamine 700** and dissolve it in a known volume of solvent to create a stock solution of known concentration.
- **Prepare a Series of Dilutions:** Prepare a series of dilutions with known concentrations from the stock solution.
- **Measure Absorbance:** For each dilution, measure the absorbance at the wavelength of maximum absorbance (λ_{max}) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
- **Plot a Calibration Curve:** Plot a graph of absorbance versus concentration.
- **Calculate Molar Extinction Coefficient:** The molar extinction coefficient (ϵ) can be determined from the slope of the calibration curve, which according to the Beer-Lambert law ($A = \epsilon cl$) is equal to $\epsilon * l$, where 'l' is the path length of the cuvette (typically 1 cm). Therefore, the slope of the line is the molar extinction coefficient.

Workflow for Molar Extinction Coefficient Determination



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Caption: Experimental workflow for determining the molar extinction coefficient.

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References

- 1. exciton.luxottica.com [exciton.luxottica.com]

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